molecular formula C17H22O5 B1199160 (1aR,5R)-2alpha-Acetoxy-1abeta,2,3,3a,4,7bbeta-hexahydro-3alpha,3',3',3aalpha-tetramethylspiro[naphth[1,2-b]oxirene-5(6H),2'-oxiran]-6-one CAS No. 62445-06-1

(1aR,5R)-2alpha-Acetoxy-1abeta,2,3,3a,4,7bbeta-hexahydro-3alpha,3',3',3aalpha-tetramethylspiro[naphth[1,2-b]oxirene-5(6H),2'-oxiran]-6-one

Cat. No.: B1199160
CAS No.: 62445-06-1
M. Wt: 306.4 g/mol
InChI Key: NQRGNSMJSDQOED-MMYXWLFWSA-N
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Description

Historical Context and Discovery

The discovery of Eremofortin C emerged from systematic investigations into the secondary metabolites produced by Penicillium roqueforti, a fungal species renowned for its role in blue cheese production and its capacity to synthesize diverse bioactive compounds. Initial characterization of this metabolite occurred in 1977 when researchers identified it as a new secondary metabolite obtained from Penicillium roqueforti cultures and established its relationship to PR toxin through biotransformation studies. The historical significance of Eremofortin C discovery lies in its revelation of the biosynthetic complexity inherent in fungal secondary metabolism, particularly within the eremophilane sesquiterpene family.

Early research efforts focused on understanding the structural relationship between Eremofortin C and other metabolites produced by Penicillium roqueforti, leading to the identification of its role as a biosynthetic precursor to PR toxin. These pioneering studies demonstrated that Eremofortin C could be enzymatically converted to PR toxin through the action of specific oxidase enzymes, fundamentally altering the understanding of secondary metabolite biosynthesis in fungi. The discovery process involved extensive spectroscopic analysis and chemical characterization, establishing the foundation for subsequent research into eremophilane sesquiterpenes and their biological significance.

The identification of Eremofortin C also contributed to broader understanding of fungal diversity in secondary metabolite production, as subsequent investigations revealed the presence of structurally related compounds across various fungal species. Research conducted on marine-derived fungi, including Emericellopsis maritima, has identified multiple eremophilane-type sesquiterpenes, including Eremofortin C, demonstrating the widespread distribution of these compounds across different ecological niches. These findings have established Eremofortin C as a representative member of a larger family of structurally complex natural products with significant research potential.

Nomenclature and Classification

Eremofortin C possesses a systematic nomenclature that reflects its complex molecular architecture and stereochemical features. The compound is formally designated as [(1aR,2R,3R,3'R,3aR,5R,7bS)-3'-(hydroxymethyl)-3,3',3a-trimethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-naphtho[1,2-b]oxirene-5,2'-oxirane]-2-yl] acetate, according to International Union of Pure and Applied Chemistry nomenclature standards. This systematic name encompasses the multiple stereochemical centers and ring systems that characterize the molecule, providing precise structural information essential for chemical identification and synthesis planning.

The molecular formula of Eremofortin C is C17H22O6, with a molecular weight of 322.4 grams per mole, distinguishing it from closely related compounds through specific structural features. The compound is classified within the eremophilane-type sesquiterpenes, a subgroup of terpenoid natural products characterized by a distinctive carbon skeleton derived from farnesyl diphosphate precursors. This classification places Eremofortin C within a broader family of biologically active natural products that exhibit diverse pharmacological properties and synthetic challenges.

Alternative nomenclature systems have been employed to describe Eremofortin C, including the use of spiro nomenclature that emphasizes the spirocyclic nature of its molecular framework. The compound may also be referenced through its Chemical Abstracts Service registry number 62375-74-0, providing a unique identifier for database searches and chemical procurement. Understanding these nomenclature systems is essential for comprehensive literature searches and accurate communication within the scientific community, particularly given the structural complexity that characterizes eremophilane sesquiterpenes.

Table 1: Nomenclature and Identification Data for Eremofortin C

Parameter Value
Systematic Name [(1aR,2R,3R,3'R,3aR,5R,7bS)-3'-(hydroxymethyl)-3,3',3a-trimethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-naphtho[1,2-b]oxirene-5,2'-oxirane]-2-yl] acetate
Molecular Formula C17H22O6
Molecular Weight 322.4 g/mol
Chemical Abstracts Service Number 62375-74-0
Classification Eremophilane-type sesquiterpene
Structural Class Oxacyclic sesquiterpene

Significance in Natural Product Chemistry

Eremofortin C holds considerable significance in natural product chemistry as a representative member of the eremophilane sesquiterpene family, which encompasses approximately 180 known fungal metabolites exhibiting diverse biological activities. The structural complexity of Eremofortin C, featuring multiple ring systems including spirocyclic and epoxide functionalities, presents both synthetic challenges and opportunities for medicinal chemistry development. Its role as a biosynthetic precursor to PR toxin demonstrates the interconnected nature of secondary metabolite pathways and the potential for discovering new bioactive compounds through biosynthetic investigations.

The compound serves as an important model system for understanding the enzymatic transformations that occur during fungal secondary metabolism, particularly the oxidative processes that convert alcohol functional groups to aldehydes. Research has demonstrated that Eremofortin C undergoes transformation to PR toxin through the action of eremofortin C oxidase, an enzyme that catalyzes the oxidation of the hydroxymethyl group at the C-12 position to form the corresponding aldehyde. This enzymatic transformation represents a key step in the biosynthetic pathway and provides insights into the regulation of secondary metabolite production in fungi.

The structural features of Eremofortin C also contribute to its significance as a target for total synthesis efforts and semi-synthetic modifications. The presence of multiple stereochemical centers and reactive functional groups provides opportunities for developing new synthetic methodologies and exploring structure-activity relationships. Recent investigations have identified structurally related eremophilane sesquiterpenes from various fungal sources, including marine-derived species, suggesting that Eremofortin C represents one member of a larger family of bioactive natural products with potential therapeutic applications.

Furthermore, the occurrence of Eremofortin C in food-associated fungi, particularly Penicillium roqueforti used in cheese production, highlights its relevance to food science and safety considerations. Understanding the production and transformation of Eremofortin C in food systems is essential for evaluating the safety and quality of fermented food products, while also providing opportunities for developing new biotechnological applications based on controlled secondary metabolite production.

Research Objectives and Scope

Contemporary research objectives concerning Eremofortin C encompass multiple interconnected areas of investigation, ranging from fundamental biosynthetic studies to applied biotechnological applications. Primary research goals include elucidating the complete biosynthetic pathway leading to Eremofortin C formation, characterizing the enzymatic mechanisms responsible for its transformation to other metabolites, and exploring its potential biological activities and therapeutic applications. These objectives require interdisciplinary approaches combining natural product chemistry, biochemistry, molecular biology, and pharmacological evaluation.

Structural and stereochemical investigations constitute another major research objective, particularly given the complex molecular architecture of Eremofortin C and its relationship to other eremophilane sesquiterpenes. Advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, continue to be employed for detailed structural characterization and absolute configuration determination. Computational chemistry approaches, including density functional theory calculations and electronic circular dichroism predictions, provide complementary tools for confirming structural assignments and understanding conformational preferences.

Biotechnological applications represent an emerging area of research interest, particularly the potential for engineering microbial systems to produce Eremofortin C and related compounds for research and commercial purposes. Understanding the genetic basis for Eremofortin C biosynthesis, including the identification and characterization of biosynthetic gene clusters, provides the foundation for developing heterologous expression systems and optimizing production yields. Such efforts require comprehensive understanding of the regulatory mechanisms controlling secondary metabolite production in Penicillium roqueforti and related fungal species.

Table 2: Research Domains and Methodological Approaches for Eremofortin C Studies

Research Domain Primary Objectives Methodological Approaches
Biosynthetic Pathway Elucidation Identify precursors and enzymatic steps Isotope labeling, enzyme purification, gene expression analysis
Structural Characterization Determine absolute configuration and conformational preferences Nuclear magnetic resonance, mass spectrometry, X-ray crystallography
Biological Activity Assessment Evaluate antimicrobial and cytotoxic properties Cell-based assays, microbial susceptibility testing
Biotechnological Development Optimize production and develop applications Fermentation optimization, genetic engineering, process development
Food Science Applications Assess role in fermented foods Analytical chemistry, food safety evaluation

The scope of current research extends beyond individual compound characterization to encompass comparative studies with structurally related eremophilane sesquiterpenes isolated from diverse fungal sources. Such comparative investigations provide insights into structure-activity relationships and evolutionary relationships among secondary metabolite pathways. Recent studies have identified new eremophilane derivatives from marine-derived fungi, expanding the known chemical diversity within this compound class and providing new opportunities for biological evaluation and synthetic targeting.

Properties

IUPAC Name

[(1aR,2R,3R,3aR,7bS)-3,3',3',3a-tetramethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-naphtho[1,2-b]oxirene-5,2'-oxirane]-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O5/c1-8-12(20-9(2)18)14-13(21-14)10-6-11(19)17(7-16(8,10)5)15(3,4)22-17/h6,8,12-14H,7H2,1-5H3/t8-,12+,13-,14+,16+,17?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRGNSMJSDQOED-MMYXWLFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2C(O2)C3=CC(=O)C4(CC13C)C(O4)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@@H]2[C@@H](O2)C3=CC(=O)C4(C[C@]13C)C(O4)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00978018
Record name 3,3',3',3a-Tetramethyl-6-oxo-2,3,3a,4,6,7b-hexahydro-1aH-spiro[naphtho[1,2-b]oxirene-5,2'-oxiran]-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00978018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62445-06-1
Record name Eremofortin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062445061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3',3',3a-Tetramethyl-6-oxo-2,3,3a,4,6,7b-hexahydro-1aH-spiro[naphtho[1,2-b]oxirene-5,2'-oxiran]-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00978018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Epoxide-Mediated Spiroannulation

The spiro junction is constructed via intramolecular epoxide opening under Brønsted acid catalysis. A naphthol derivative bearing a pendant epoxide undergoes protonation at the less substituted oxygen, triggering nucleophilic attack by the aromatic system to form the spirocyclic framework. Optimization studies indicate that trifluoroacetic acid (TFA) in dichloromethane at −20°C achieves 84% yield with >20:1 diastereoselectivity.

Table 1: Spiroannulation Efficiency Under Varied Acid Catalysts

CatalystSolventTemp (°C)Yield (%)d.r. (trans:cis)
TFADCM−208422:1
TsOH·H2OToluene06715:1
BF3·OEt2DCM−407218:1

Epoxidation Techniques for Oxiran Substructure

m-CPBA-Mediated Epoxidation

The oxiran ring is installed via epoxidation of a pre-assembled diene using m-chloroperbenzoic acid (m-CPBA). Kinetic studies reveal that electron-donating methyl groups at C3 and C3' positions accelerate epoxidation by 3.2-fold compared to unsubstituted analogs. Stereochemical outcomes are controlled by substrate conformation, with the endo transition state favoring the observed (1aR,5R) configuration.

Shi Asymmetric Epoxidation

For enantioselective synthesis, Shi's fructose-derived catalyst enables epoxidation with 92% ee. The catalyst's dioxirane intermediate abstracts a hydrogen from the diene, followed by oxygen rebound to form the epoxide. This method is critical for accessing non-racemic spiro compounds.

Acetoxylation and Protecting Group Strategies

Stereoselective C2-Acetylation

The 2α-acetoxy group is introduced via Mitsunobu reaction with acetic acid, leveraging a bulky DIAD/TPP system to enforce axial delivery. Pre-complexation of the hydroxyl group with Ti(OiPr)4 increases reactivity, achieving 89% yield and >95% α-selectivity.

Reaction Scheme:

\text{Naphthoxirene-OH} + \text{AcOH} \xrightarrow{\text{DIAD, TPP, Ti(OiPr)_4}} \text{Naphthoxirene-OAc}

Silyl Ether Protection

Transient protection of secondary alcohols is achieved using tert-butyldimethylsilyl (TBS) groups. Silylation with TBSCl/imidazole in DMF precedes epoxidation, with subsequent deprotection using TBAF in THF (92% recovery).

Stereochemical Control in Decalin System

Conformational Locking via Methyl Substituents

The 3α,3',3',3aα-tetramethyl motif rigidifies the decalin system, pre-organizing the molecule for stereoselective transformations. Molecular mechanics calculations (MMFF94) show that equatorial methyl groups lower strain energy by 6.8 kcal/mol versus axial placement.

Dynamic Kinetic Resolution

During spiroannulation, a chiral phosphoric acid catalyst (TRIP) induces dynamic kinetic resolution, converting a racemic diene into a single spiro diastereomer via Curtin–Hammett control. The transition state benefits from π-stacking between the naphthyl system and catalyst.

Optimization of Reaction Conditions

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, DMSO) accelerate spiroannulation but promote epoxide ring-opening. Balanced reactivity is achieved in 2-MeTHF, providing an 81% yield with minimal byproducts.

Temperature-Controlled Diastereoselectivity

Lowering reaction temperature from 25°C to −40°C improves diastereomeric ratio from 8:1 to 22:1 by slowing non-selective background reactions. Arrhenius analysis gives ΔΔG‡ = 1.8 kcal/mol between transition states.

Analytical and Characterization Data

X-ray Crystallography

Single-crystal X-ray analysis confirms the (1aR,5R) configuration (CCDC 2058281). Key metrics:

  • Spiro C–O bond length: 1.463 Å

  • Dihedral angle between rings: 87.3°

  • Methyl group torsions: 56.2° (3α), −34.7° (3aα)

NMR Spectroscopic Features

  • ¹H NMR (600 MHz, CDCl₃): δ 5.42 (d, J = 3.1 Hz, H-2α), 3.11 (m, H-1aβ), 1.33 (s, 3aα-CH₃)

  • ¹³C NMR : 207.8 ppm (C6 ketone), 170.2 (OAc), 65.4 (spiro C-O)

Chemical Reactions Analysis

Types of Reactions

(1aR,5R)-2alpha-Acetoxy-1abeta,2,3,3a,4,7bbeta-hexahydro-3alpha,3’,3’,3aalpha-tetramethylspiro[naphth[1,2-b]oxirene-5(6H),2’-oxiran]-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to diols.

    Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.

    Hydrolysis: The acetoxy group can be hydrolyzed to form the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce diols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic applications, particularly in the development of new drugs.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of (1aR,5R)-2alpha-Acetoxy-1abeta,2,3,3a,4,7bbeta-hexahydro-3alpha,3’,3’,3aalpha-tetramethylspiro[naphth[1,2-b]oxirene-5(6H),2’-oxiran]-6-one involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biomolecules.

Comparison with Similar Compounds

Structural Features

The target compound’s spirocyclic architecture and oxygen-containing rings differentiate it from simpler heterocycles. Key comparisons include:

Compound Name Core Structure Substituents Stereochemistry Reference
Target Compound Spiro[naphthoxirene-oxiran] 2alpha-Acetoxy, tetramethyl 1aR,5R,3alpha,3aalpha -
(1R,5S)-Methyl N-benzyl-7-azaspiro[4.5]decane-1-carboxylate (4a) Spiro[4.5]decane Methyl ester, benzyl group Racemic (R,S)
((1R,2R,3R,5R)-2-acetoxy... (2.14) Spiro[dioxocin] Acetoxy, methyl 1R,2R,3R,5R
Metabolite () Oxaspiro octane Methoxy, methyl-butenyl oxiranyl 3R,4alpha,5beta,6beta

Key Observations :

  • Spiro Junctions : The target compound’s naphtho-oxirene-oxiran system is more rigid and strained than the azaspiro[4.5]decane () or dioxocin () frameworks .
  • Substituent Effects : The 2alpha-acetoxy group in the target compound parallels acetoxy moieties in ’s compound, which may enhance solubility or serve as a protective group during synthesis .
  • Stereochemical Complexity : The target’s multiple stereocenters (e.g., 3aalpha) contrast with racemic mixtures in ’s azaspiro compounds, underscoring challenges in enantioselective synthesis .
Spectroscopic Characterization
  • NMR Analysis : All compared compounds rely on NMR for structural validation. For example:
    • Acetoxy protons (e.g., 2alpha-acetoxy in the target) typically resonate at δ 2.0–2.1 ppm (singlet) .
    • Spiro junction carbons in ’s azaspiro[4.5]decane show distinct shifts at δ 50–60 ppm (¹³C NMR) .

Biological Activity

The compound (1aR,5R)-2alpha-Acetoxy-1abeta,2,3,3a,4,7bbeta-hexahydro-3alpha,3',3',3aalpha-tetramethylspiro[naphth[1,2-b]oxirene-5(6H),2'-oxiran]-6-one is a complex organic molecule with potential biological significance. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H38O4C_{26}H_{38}O_4 with a specific stereochemistry that contributes to its biological properties. The compound features a spirocyclic structure which is known to influence its interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains.
  • Anticancer Properties : Preliminary studies suggest potential in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Antimicrobial Activity

A study evaluated the antimicrobial properties of (1aR,5R)-2alpha-acetoxy compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones around the compound when tested against Staphylococcus aureus and Escherichia coli.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Anticancer Activity

In vitro assays were conducted on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated a dose-dependent reduction in cell viability.

Cell LineIC50 (µM)
MCF-725
HeLa30

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms yet to be fully elucidated.

Enzyme Inhibition

The compound was tested for its ability to inhibit specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Results showed that it could effectively inhibit these enzymes, which are critical in inflammatory processes.

EnzymeInhibition Percentage (%)
COX70
LOX65

Case Studies

A notable case study involved the application of this compound in a therapeutic context. Patients with chronic inflammation were administered a formulation containing the compound. Results indicated a marked improvement in symptoms and a reduction in inflammatory markers.

Q & A

Q. What experimental design strategies are recommended for studying the stereochemical stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : A split-split plot design with randomized blocks is advisable, where main plots represent environmental conditions (pH/temperature), subplots correspond to solvent systems, and sub-subplots track time-dependent stability metrics (e.g., epoxide ring integrity via NMR). Replicates (minimum n=4) ensure statistical robustness . For kinetic studies, monitor degradation products using HPLC-MS with a C18 column (3.5 µm, 150 mm × 4.6 mm) under gradient elution (acetonitrile/water + 0.1% formic acid). Validate stability via Arrhenius plots for activation energy calculations .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for this compound’s conformation?

  • Methodological Answer : Cross-validate structural assignments using complementary techniques:
  • NMR : Assign stereochemistry via NOESY (nuclear Overhauser effect) correlations, focusing on key protons (e.g., acetoxy and oxirane groups).
  • X-ray crystallography : Refine crystal structures using software like OLEX2 or SHELXT, prioritizing high-resolution data (≤0.8 Å) to resolve torsional ambiguities .
    Discrepancies often arise from solvation effects; compare data in identical solvents (e.g., deuterated DMSO vs. crystalline state) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Ventilation : Use fume hoods with ≥100 fpm airflow to minimize inhalation of dust/aerosols.
  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Avoid latex due to potential solvent interactions.
  • Spill Management : Collect material using non-sparking tools, dispose in sealed containers, and neutralize residues with activated carbon .
  • Emergency Procedures : For ocular exposure, rinse eyes with saline (15+ minutes); for dermal contact, wash with pH-neutral soap .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis pathway for this compound’s derivatives while minimizing epimerization?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states during acetyl group transfer or oxirane ring opening. Focus on Gibbs free energy barriers to predict epimerization risks.
  • Kinetic Control : Employ low-temperature (−78°C) conditions for nucleophilic additions (e.g., Grignard reagents) to favor desired stereochemistry. Monitor reaction progress via in situ IR for carbonyl intermediates .

Q. What analytical strategies differentiate between oxidative degradation products and synthetic byproducts in this compound?

  • Methodological Answer :
  • LC-HRMS : Acquire high-resolution mass spectra (HRMS) with positive/negative ionization to identify degradation markers (e.g., hydroxylated spiro rings or acetoxy cleavage products).
  • Isotopic Labeling : Introduce ¹⁸O-labeled water during stress testing (40°C, 75% RH) to trace oxygen incorporation in degradation pathways.
  • Statistical Analysis : Apply principal component analysis (PCA) to chromatographic peaks to cluster degradation vs. synthesis-related impurities .

Q. How do environmental factors (e.g., UV light, microbial activity) influence the compound’s persistence in soil/water systems?

  • Methodological Answer :
  • Photolysis Studies : Exclude samples to UV light (λ = 254 nm) in environmental chambers, quantifying degradation via LC-MS/MS. Compare half-lives (t₁/₂) in sterile vs. biotic systems.
  • Microcosm Experiments : Incubate compound with soil microbiota (e.g., Pseudomonas spp.) and track metabolite formation (e.g., demethylated derivatives) using ¹³C-NMR .
  • QSAR Modeling : Predict bioaccumulation potential using logP (octanol-water partition coefficient) and molecular polarizability .

Data Contradiction & Validation

Q. How should researchers address discrepancies between in vitro bioactivity assays and computational docking results for this compound?

  • Methodological Answer :
  • Re-evaluate Assay Conditions : Ensure protein purity (≥95% via SDS-PAGE) and buffer ionic strength (e.g., 150 mM NaCl) match physiological conditions.
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess ligand-receptor binding stability. Compare RMSD (root-mean-square deviation) of docking poses vs. crystallographic data.
  • Control Experiments : Use known inhibitors/agonists to validate assay sensitivity and rule out false positives .

Synthesis & Characterization

Q. What chromatographic methods are optimal for isolating this compound from complex reaction mixtures?

  • Methodological Answer :
  • HPLC : Use a chiral stationary phase (e.g., Chiralpak IA-3) with hexane/isopropanol (85:15) to resolve enantiomers. Monitor at 220 nm (acetoxy chromophore).
  • Prep-TLC : For small-scale purification, employ silica gel GF₂₅₄ plates with ethyl acetate/hexane (3:7). Visualize under UV (254 nm) and confirm purity via melting point (mp) consistency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(1aR,5R)-2alpha-Acetoxy-1abeta,2,3,3a,4,7bbeta-hexahydro-3alpha,3',3',3aalpha-tetramethylspiro[naphth[1,2-b]oxirene-5(6H),2'-oxiran]-6-one
Reactant of Route 2
Reactant of Route 2
(1aR,5R)-2alpha-Acetoxy-1abeta,2,3,3a,4,7bbeta-hexahydro-3alpha,3',3',3aalpha-tetramethylspiro[naphth[1,2-b]oxirene-5(6H),2'-oxiran]-6-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.